molecular formula C14H9Cl2N3O2S2 B2419271 2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide CAS No. 898449-48-4

2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide

Cat. No.: B2419271
CAS No.: 898449-48-4
M. Wt: 386.27
InChI Key: QZDIOAWTBYXHHQ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide (CAS 898449-48-4) is a high-purity chemical compound offered for biological screening and anticancer research. This hybrid molecule features a 1,3,4-oxadiazole scaffold, a privileged structure in medicinal chemistry known for its significant anticancer potential . The 1,3,4-oxadiazole core is a thermostable aromatic heterocycle that serves as a versatile pharmacophore; its derivatives are established to exhibit antiproliferative effects through multiple mechanisms, including the inhibition of key enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), which are critical targets in cancer cell proliferation . The structural design of this compound, which incorporates a thiophene carboxamide group and a (methylsulfanyl)phenyl substitution, is representative of modern strategies that hybridize bioactive pharmacophores to develop novel agents with enhanced efficacy . Researchers can utilize this compound as a key intermediate or lead compound in the synthesis and evaluation of new therapeutic candidates. It is supplied with a minimum purity of 90% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S2/c1-22-9-5-3-2-4-7(9)13-18-19-14(21-13)17-12(20)8-6-10(15)23-11(8)16/h2-6H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDIOAWTBYXHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar compounds to 2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide include other thiophene derivatives and oxadiazole-containing compounds. Some examples are:

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications.

Biological Activity

2,5-Dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide (CAS No. 898449-48-4) is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A thiophene ring
  • An oxadiazole ring
  • A methylsulfanylphenyl group

The molecular formula is C14H9Cl2N3O2S2C_{14}H_{9}Cl_{2}N_{3}O_{2}S_{2} with a molecular weight of 386.27 g/mol. Its chemical reactivity includes oxidation, reduction, and nucleophilic substitution reactions, which can be utilized in various synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular processes. Notably:

  • It may inhibit enzymes that are critical for cancer cell proliferation.
  • The compound's oxadiazole moiety is believed to enhance its binding affinity to target proteins, potentially leading to anticancer effects.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A431 (epidermoid carcinoma)<10
Jurkat (T-cell leukemia)<15
U251 (glioblastoma)<20

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It has been tested against various bacterial strains:

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli1 µg/mL
Staphylococcus aureus1 µg/mL
Aspergillus niger1 µg/mL

These results indicate the potential for this compound to be developed into an antimicrobial agent.

Case Studies

Several studies have investigated the biological activities of related compounds within the same chemical class. For instance:

  • Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for anticancer activity. The presence of electron-withdrawing groups was crucial for enhancing cytotoxicity against cancer cells .
  • Thiazole Compounds : Research on thiazole derivatives has shown that modifications in the phenyl ring significantly affect their biological activities, suggesting a structure-activity relationship (SAR) that could be relevant for optimizing the activity of thiophene-based compounds .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization. For example:

  • Step 1 : React thiosemicarbazide derivatives with carbon disulfide in a basic medium to form thiadiazole intermediates ().
  • Step 2 : Introduce the thiophene-carboxamide moiety via nucleophilic substitution or coupling reactions. Use solvents like DMF or acetonitrile and catalysts such as triethylamine to optimize yields ().
  • Intermediate Characterization : Monitor reactions using TLC/HPLC (). Confirm intermediates via 1H^1H-NMR (δ 7.2–8.1 ppm for aromatic protons) and 13C^{13}C-NMR (e.g., carbonyl peaks at ~165–170 ppm) ().

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Key signals include:
  • Thiophene protons: δ 6.8–7.5 ppm.
  • Oxadiazole-linked CH3_3S-group: δ 2.5–2.7 ppm ().
  • Mass Spectrometry : Look for molecular ion peaks [M+H]+^+ matching the molecular formula C15_{15}H10_{10}Cl2_2N3_3O2_2S2_2 (exact mass ~421.9 Da) ( ).
  • HPLC-Purity : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 min ().

Advanced Research Questions

Q. How can researchers design experiments to assess structure-activity relationships (SAR) for this compound’s antitumor or antimicrobial properties?

  • Methodological Answer :

  • Step 1 : Synthesize analogs by modifying the methylsulfanyl group (e.g., replace with -SCH3_3, -SO2_2CH3_3) to evaluate electronic effects ().
  • Step 2 : Use in vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity). Compare IC50_{50} values against control compounds ().
  • Data Interpretation : Correlate substituent electronegativity (Hammett constants) with activity trends. For example, electron-withdrawing groups may enhance binding to bacterial DNA gyrase ().

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC50_{50} values)?

  • Methodological Answer :

  • Source 1 : Verify compound purity (>95% via HPLC) to rule out impurities ().
  • Source 2 : Standardize assay conditions (e.g., pH, serum concentration in cell culture) ().
  • Case Study : If Study A reports IC50_{50} = 10 μM (pH 7.4) and Study B reports 25 μM (pH 6.8), conduct replicate assays at both pH levels to identify pH-dependent activity ( ).

Q. How to evaluate the environmental fate and ecotoxicological risks of this compound?

  • Methodological Answer :

  • Physicochemical Properties : Calculate logP (e.g., ~3.2 via EPI Suite) to predict bioaccumulation ().
  • Degradation Studies : Expose to UV light or microbial consortia; monitor degradation products via LC-MS ( ).
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (EC50_{50} determination) ().

Q. What computational approaches predict target binding modes and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PDB targets (e.g., COX-2 for anti-inflammatory activity). The methylsulfanyl group may occupy hydrophobic pockets ( ).
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (due to molecular weight >400 Da) and CYP3A4 inhibition risk ( ).

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